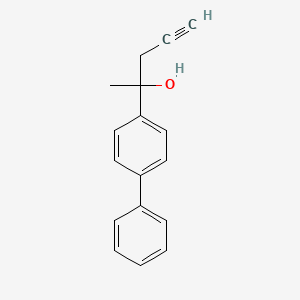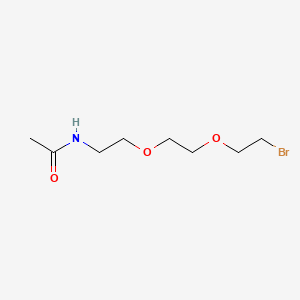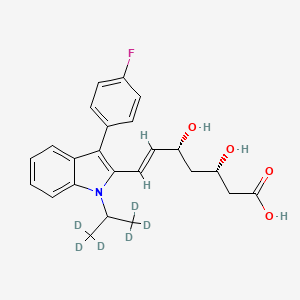
(3S,5R)-Fluvastatin D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5R)-Fluvastatin D6 is a deuterated form of fluvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. The deuterated form, this compound, contains six deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Fluvastatin D6 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms, formation of the lactone ring, and stereoselective reduction. The reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the isotopic purity and ensure consistency in production.
化学反应分析
Types of Reactions
(3S,5R)-Fluvastatin D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the lactone ring to its open acid form.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced acids, and substituted aromatic compounds, which can be further analyzed using spectroscopic techniques.
科学研究应用
(3S,5R)-Fluvastatin D6 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study isotopic effects and metabolic pathways.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on enzyme interactions and metabolic stability.
Medicine: Utilized in pharmacokinetic studies to evaluate the improved stability and efficacy of deuterated drugs.
Industry: Applied in the development of new lipid-lowering agents with enhanced properties.
作用机制
(3S,5R)-Fluvastatin D6 exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The deuterium atoms enhance the metabolic stability of the compound, prolonging its duration of action.
相似化合物的比较
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin with a different lactone ring structure and metabolic profile.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins.
Uniqueness
(3S,5R)-Fluvastatin D6 is unique due to its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over non-deuterated statins in terms of efficacy and duration of action.
属性
分子式 |
C24H26FNO4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1/i1D3,2D3 |
InChI 键 |
FJLGEFLZQAZZCD-YVTAENMBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F |
规范 SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)

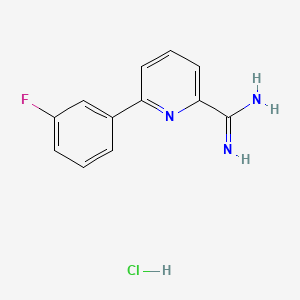
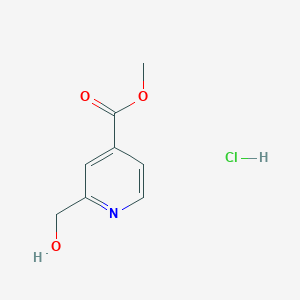
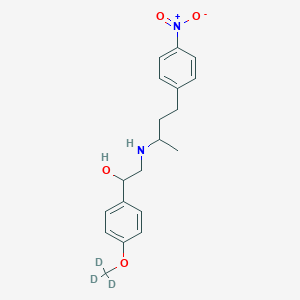
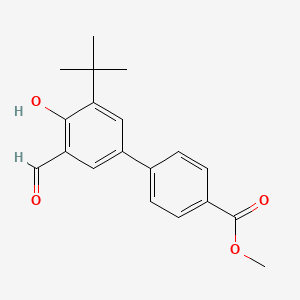
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
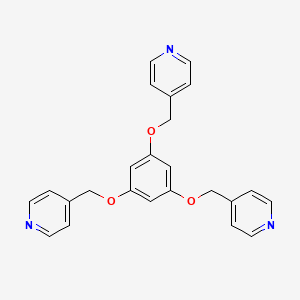
![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
